AF-4 protein is primarily derived from human sources, particularly in tissues involved in immune response and cellular proliferation. It is produced endogenously and can be isolated from various biological fluids, including serum and plasma. The protein's expression levels can vary based on physiological conditions, making it a subject of interest in both basic and clinical research.
AF-4 protein belongs to the family of proteins that are characterized by their involvement in transcription regulation and cellular signaling pathways. It is classified under proteins that exhibit multifunctional roles, including those that participate in chromatin remodeling and gene expression modulation.
The synthesis of AF-4 protein can be achieved through several methods, primarily focusing on recombinant DNA technology. The most common approach involves:
The purification process often requires specific tags (e.g., His-tag) for effective isolation. The choice of expression system can significantly impact the yield and functionality of the AF-4 protein, with mammalian systems often providing post-translational modifications that are critical for its activity.
The molecular structure of AF-4 protein has been elucidated through various techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. The protein exhibits a complex tertiary structure characterized by multiple domains that facilitate its interaction with other biomolecules.
The molecular weight of AF-4 protein is approximately 50 kDa, and its amino acid sequence reveals several conserved regions that are critical for its function in cellular signaling pathways. Structural studies indicate that AF-4 contains specific motifs essential for binding to DNA and other proteins involved in transcription regulation.
AF-4 protein participates in several biochemical reactions within the cell, primarily involving:
The activity of AF-4 can be influenced by post-translational modifications such as phosphorylation and ubiquitination, which alter its interaction dynamics with other proteins and DNA.
The mechanism of action of AF-4 protein involves its role as a transcriptional coactivator. Upon binding to specific transcription factors, it facilitates the recruitment of additional co-factors necessary for the transcriptional machinery's assembly at target gene promoters.
Experimental data suggest that AF-4 enhances the transcriptional activity of certain genes associated with cell proliferation and immune response, thereby playing a crucial role in regulating these processes.
AF-4 protein is soluble in physiological buffers, maintaining stability across a range of pH levels (approximately 6.5 to 8.5). Its stability can be affected by temperature and ionic strength.
The chemical properties include:
Relevant analyses often involve techniques like circular dichroism spectroscopy to assess secondary structure content and dynamic light scattering for size distribution studies.
AF-4 protein has several applications in scientific research, including:
AFF4 (ALF transcription elongation factor 4), also termed AF5Q31 or MCEF, is a scaffolding protein essential for assembling multi-subunit transcriptional regulatory complexes. As a member of the AF4/FMR2 family, it governs RNA polymerase II (RNAPII) elongation and chromatin remodeling. Its dysfunction is implicated in developmental disorders and hematological malignancies, particularly through chromosomal translocations involving the MLL gene [1] [5].
The AFF4 gene (Gene ID: 27125) maps to human chromosome 5q31.1, spanning ~88 kb of genomic DNA. It comprises 23 exons that encode a 1,163-amino acid protein. RefSeq annotation (NM_014423.4) confirms its protein-coding status, with conserved orthologs across vertebrates. Chromosomal abnormalities at this locus, such as ins(5;11)(q31;q31q23), generate MLL-AFF4 fusion proteins linked to infant acute lymphoblastic leukemia [1] [5].
Table 1: Genomic Features of AFF4
Feature | Detail |
---|---|
Chromosomal Location | 5q31.1 |
Exon Count | 23 |
Transcript Length | 5,959 bp (mRNA) |
Protein Isoform | NP_055238.1 (1,163 amino acids) |
Key Domains | N-terminal, ALF, C-terminal homology (CHD) |
Disease Association | MLL-rearranged leukemia |
The AFF family (AFF1–4) shares three conserved domains:
AFF1 and AFF4, though homologous, form mutually exclusive complexes:
Table 2: Functional Divergence in AFF Family Proteins
Protein | Key Complex | Biological Role | Unique Partners |
---|---|---|---|
AFF1 | SEC-AFF1 | HIV transactivation | P-TEFb, ELL2 |
AFF4 | SEC-AFF4 | Heat-shock response, osteogenesis | ELL1, Hsp70 |
AFF3 | (LAF4) | Lymphoid development | DNA-binding |
Transcriptional Elongation and Chromatin Remodeling
AFF4 scaffolds the super elongation complex (SEC), comprising:
Osteogenic Differentiation
AFF4 exerts tissue-specific roles in mesenchymal stem cells (MSCs):
Leukemogenesis
In MLL-rearranged leukemia, fusion oncoproteins (e.g., MLL-AFF4) constitutively recruit SEC components to HOXA9 and MEIS1 loci. This hijacks physiological elongation mechanisms, causing aberrant expression of hematopoietic stem cell genes and immortalization of progenitors [8] [9]. The pSER domain of AFF4 (residues 601–900) further initiates leukemogenic transcription by recruiting SL1 – an RNA polymerase I factor – to load TATA-binding protein (TBP) onto RNAPII-dependent promoters [9].
Table 3: AFF4-Dependent Molecular Functions
Process | Mechanism | Biological Outcome |
---|---|---|
Transcription elongation | SEC assembly; P-TEFb activation | Release of paused RNAPII |
Chromatin modification | ENL/AF9-dependent DOT1L recruitment | H3K79me2/3 deposition |
Osteogenesis | ID1 activation; BMP2 pathway sensitization | MSC mineralization |
Leukemogenesis | MLL fusion-directed SEC recruitment | HOXA9/MEIS1 overexpression |
Concluding Remarks
AFF4 orchestrates transcriptional dynamics through its dual roles as a scaffold for elongation machinery and a recruiter of epigenetic modifiers. Its context-dependent functions – from osteogenesis to leukemogenesis – underscore the importance of spatial and temporal regulation. Future studies should address how post-translational modifications (e.g., phosphorylation at Ser212/Thr220) fine-tune its activity in development and disease [3].
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